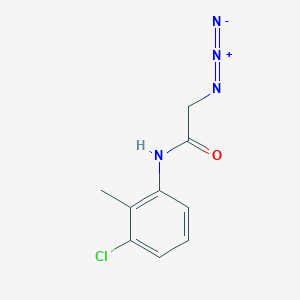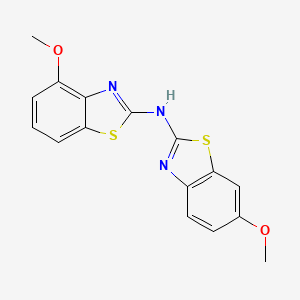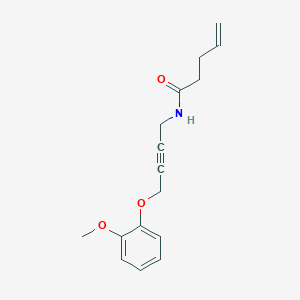![molecular formula C16H15ClN2O B2436049 3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320376-43-8](/img/structure/B2436049.png)
3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H15ClN2O and its molecular weight is 286.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in synthesizing novel chemical structures with potential biological activity. For instance, the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for Drosophila nicotinic receptor interactions illustrates its utility in creating complex organic structures with specific receptor targeting capabilities (Zhang, Tomizawa, & Casida, 2004).
Molecular Structure and Spectroscopic Studies
- The compound has been subject to detailed molecular structure analysis and spectroscopic studies, providing insights into its chemical properties and potential applications in pharmaceutical and chemical research. For example, the study on molecular structure, spectroscopic, and quantum chemical properties of related chlorophenyl compounds contributes to understanding their stability and reactivity (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Antimicrobial and Anticancer Potential
- Research has explored the antimicrobial and anticancer properties of compounds structurally related to 3-(3-Chlorophenyl)-1-(5H-Pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one. For example, studies on molecular docking and antimicrobial activity of chlorophenyl compounds indicate their potential efficacy against bacterial and fungal strains, which could be significant in developing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Chemical and Physical Properties
- Detailed investigations into the chemical and physical properties of related compounds have been conducted. This includes studies on their crystal structures, which are essential for understanding the compound's behavior in various applications, such as in material science or drug design (Kumar, Battini, Ahmed, Ali, & Gupta, 2018).
Biochemical Interactions and Receptor Binding
- The compound's derivatives have been used in studies investigating biochemical interactions and receptor binding, providing insights into their potential therapeutic applications. For example, research on pyrrolidine derivatives and their interactions with specific receptors contributes to the understanding of receptor-ligand dynamics, which is crucial in drug development (Ray, Roy, Chinnakali, Razak, & Fun, 1997).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-1-3-12(9-14)6-7-16(20)19-10-13-4-2-8-18-15(13)11-19/h1-5,8-9H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIFOZVKXLWKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2435969.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2435973.png)



![4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2435983.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2435985.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2435987.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2435988.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435989.png)
